Welcome to the BenchChem Online Store!
molecular formula C11H9ClN2O B8750467 1-Methyl-4-phenyl-1H-imidazole-5-carbonyl chloride CAS No. 655253-59-1

1-Methyl-4-phenyl-1H-imidazole-5-carbonyl chloride

Cat. No. B8750467
M. Wt: 220.65 g/mol
InChI Key: OIQUPDGBCQARNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07427616B2

Procedure details

A suspension of 1-methyl-4-phenyl-1H-imidazole-5-carbonyl chloride (intermediate 4) (0.80 g) in anhydrous NMP (2 mL) was added to aminomalononitrile p-toluenesulfonate (0.92 g) in anhydrous NMP (10 mL). The resultant mixture was stirred for 24 hours. The mixture was poured into water (10 mL), extracted with EtOAc (3×20 mL), organics combined and further washed with water (10 mL), aqueous sodium hydrogen carbonate solution (10 mL) then brine (10 mL). Organics were dried (MgSO4) and evaporated to give a pale gum. Trituration with isohexane (5 mL) gave the title compound as a white solid (650 mg, 68%);
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Yield
68%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7](Cl)=[O:8])=[C:5]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[N:4]=[CH:3]1.C1(C)C=CC(S(O)(=O)=O)=CC=1.[NH2:27][CH:28]([C:31]#[N:32])[C:29]#[N:30].O>CN1C(=O)CCC1>[CH3:7][CH2:6][CH2:5][CH:10]([CH3:15])[CH3:11].[NH2:32][C:31]1[O:8][C:7]([C:6]2[N:2]([CH3:1])[CH:3]=[N:4][C:5]=2[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[N:27][C:28]=1[C:29]#[N:30] |f:1.2|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
CN1C=NC(=C1C(=O)Cl)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=NC(=C1C(=O)Cl)C1=CC=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
0.92 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C.NC(C#N)C#N
Name
Quantity
10 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×20 mL)
WASH
Type
WASH
Details
further washed with water (10 mL), aqueous sodium hydrogen carbonate solution (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organics were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a pale gum

Outcomes

Product
Name
Type
product
Smiles
CCCC(C)C
Measurements
Type Value Analysis
AMOUNT: VOLUME 5 mL
Name
Type
product
Smiles
NC1=C(N=C(O1)C1=C(N=CN1C)C1=CC=CC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 650 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 135.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.